molecular formula C4H10N2 B1421544 Piperazine-D10 CAS No. 362049-61-4

Piperazine-D10

Cat. No.: B1421544
CAS No.: 362049-61-4
M. Wt: 96.2 g/mol
InChI Key: GLUUGHFHXGJENI-YQMDOBQVSA-N
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Description

Piperazine-D10 is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 96.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

This compound interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The action of this compound affects the GABAergic pathway . By binding to the GABA receptors, this compound disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, this compound, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by this compound’s interaction with the GABA receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its effects.

Biological Activity

Piperazine-D10, a deuterated derivative of piperazine, has garnered attention in medicinal chemistry due to its unique isotopic labeling, which enhances its stability and alters its chemical reactivity. This compound is primarily explored for its potential biological activities, particularly in the fields of antimalarial and anticancer research.

Chemical Structure and Properties

This compound is characterized by the incorporation of deuterium atoms into the piperazine structure, a six-membered ring containing two nitrogen atoms. The presence of deuterium influences the compound's pharmacokinetics and dynamics, making it a valuable candidate for drug development.

Compound Name Structure Characteristics Biological Activity
This compoundSix-membered ring with two nitrogensAntimalarial properties, potential anticancer activity
PiperidineFive-membered ring with one nitrogenAnalgesic properties
MorpholineSix-membered ring with one nitrogenAntimicrobial activity
1,4-DiazepaneSeven-membered ring with two nitrogensAnxiolytic effects
TetrahydropyridineSaturated five-membered ringNeuroprotective properties

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of piperazine derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that certain aryl piperazines exhibit significant inhibitory effects on P. falciparum invasion of erythrocytes, a critical step in the parasite's lifecycle.

Case Study: Phenylsulfonyl Piperazines

A notable study focused on phenylsulfonyl piperazine derivatives demonstrated their effectiveness as specific inhibitors of erythrocyte invasion by P. falciparum merozoites. The study optimized these compounds for enhanced antimalarial activity, revealing structure-activity relationships (SAR) crucial for developing new antimalarials. The optimized compounds showed comparable activity against multidrug-resistant strains and demonstrated weak activity against sexual stage gametocytes .

Key Findings:

  • Compounds blocked erythrocyte invasion effectively.
  • Optimization involved identifying essential structural features for potency.
  • The tert-butyl group was critical for maintaining antimalarial activity.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that piperazine derivatives can serve as effective building blocks in the synthesis of anticancer agents. Their ability to interact with various biological targets makes them promising candidates for further development.

The mechanisms through which piperazine derivatives exert their biological effects include:

  • Inhibition of key metabolic pathways : Similar to other piperazine derivatives, this compound may disrupt metabolic processes in cancer cells.
  • Induction of apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancerous cells.

Properties

IUPAC Name

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-YQMDOBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678652
Record name (~2~H_10_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-61-4
Record name (~2~H_10_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was piperazine-D10 chosen as an intercalate in this study?

A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. This compound, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].

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